molecular formula C18H23ClN2O4S2 B216491 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

Cat. No. B216491
M. Wt: 431 g/mol
InChI Key: GLBGAYRDLYGRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide, commonly known as CPDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDS belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of CPDS involves its interaction with specific enzymes or receptors in the body. For example, its inhibition of CA IX involves binding to the active site of the enzyme and preventing its activity. Similarly, its inhibition of hSGLT1 involves binding to the transporter and blocking glucose uptake. The exact mechanism of action of CPDS may vary depending on the specific biological system being studied.
Biochemical and Physiological Effects
CPDS has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, its inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, while its inhibition of hSGLT1 has been shown to reduce glucose uptake in the small intestine. CPDS has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit specific enzymes or receptors involved in these processes.

Advantages and Limitations for Lab Experiments

CPDS has several advantages for use in lab experiments. It is a highly pure and stable compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. It also has a well-defined mechanism of action, which makes it easier to design experiments to test its effects on specific biological systems. However, one limitation of CPDS is that it may have off-target effects on other enzymes or receptors in the body, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on CPDS. One area of focus could be the development of new cancer therapies based on its inhibition of CA IX. Another area of focus could be the development of new treatments for inflammatory diseases based on its anti-inflammatory and analgesic effects. Additionally, further research could be done to explore the potential off-target effects of CPDS and how they may impact its use in scientific research. Overall, CPDS is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

CPDS can be synthesized using a multistep procedure involving the reaction of 4-chlorobenzenesulfonyl chloride with dipropylamine, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained after purification by column chromatography. The synthesis of CPDS has been optimized to increase the yield and purity of the product, making it suitable for use in scientific research.

Scientific Research Applications

CPDS has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. CPDS has been shown to inhibit the growth and metastasis of cancer cells by targeting CA IX, making it a promising candidate for the development of new cancer therapies.
In addition to its potential applications in cancer research, CPDS has also been studied for its effects on other biological systems. For example, it has been shown to inhibit the activity of the human sodium-dependent glucose transporter 1 (hSGLT1), which is involved in glucose uptake in the small intestine. CPDS has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C18H23ClN2O4S2

Molecular Weight

431 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H23ClN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

GLBGAYRDLYGRIY-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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